Electrocatalytic CO2 Reduction Selectivity: 4-PEM Modifies Gold Electrodes to Enhance Formate Production 3-Fold Over Unmodified Au Foil
Functionalization of gold (Au) electrodes with 4-Pyridylethylmercaptan (4-PEM) dramatically alters the selectivity of the electrochemical reduction of CO2. Compared to a baseline unmodified Au foil electrode, the 4-PEM-modified surface demonstrates a 2-fold increase in Faradaic efficiency and a 3-fold increase in formate production [1]. This behavior is distinct from other thiol-tethered ligands; electrodes modified with 2-mercaptopropionic acid show nearly 100% Faradaic efficiency toward the hydrogen evolution reaction (HER), while cysteamine-modified electrodes show 2-fold increases in both CO and H2 production [1]. This specific shift towards formate is attributed to the basicity and proton-shuttling capability of the pyridine nitrogen in the 4-position.
| Evidence Dimension | Faradaic Efficiency and Formate Production Rate in CO2 Electroreduction |
|---|---|
| Target Compound Data | 2-fold increase in Faradaic efficiency and 3-fold increase in formate production relative to Au foil |
| Comparator Or Baseline | Unmodified Au foil electrode (baseline); 2-mercaptopropionic acid (HER, ~100% FE); cysteamine (2-fold increase in CO and H2) |
| Quantified Difference | 3-fold increase in formate production vs. Au foil; qualitative shift from CO/H2 production to formate vs. other ligands |
| Conditions | Au electrode surfaces in 0.5 M KHCO3 electrolyte at ~5 mA/cm2 [1] |
Why This Matters
For researchers developing heterogeneous catalysts for CO2 valorization, 4-PEM provides a uniquely tunable surface ligand that diverts the reaction pathway from CO or H2 evolution towards the valuable liquid fuel precursor formate, a selectivity profile not achievable with the 2-mercaptopropionic acid or cysteamine analogs.
- [1] Fang, Y., & Flake, J. C. (2017). Electrochemical Reduction of CO2 at Functionalized Au Electrodes. Journal of the American Chemical Society, 139(9), 3399–3405. View Source
